molecular formula C22H23FN4O3S B11258321 3-fluoro-4-methoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11258321
M. Wt: 442.5 g/mol
InChI Key: XSINGSXOBPLZQX-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, methoxy, piperidine, pyridazine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzene ring, followed by the introduction of the fluorine and methoxy groups. The piperidine and pyridazine moieties are then attached through nucleophilic substitution reactions. Finally, the sulfonamide group is introduced via sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-fluoro-4-formyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide.

Scientific Research Applications

3-Fluoro-4-methoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzeneboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Methoxy-3-fluorophenylboronic acid

Uniqueness

3-Fluoro-4-methoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H23FN4O3S/c1-30-21-10-8-18(15-19(21)23)31(28,29)26-17-7-5-6-16(14-17)20-9-11-22(25-24-20)27-12-3-2-4-13-27/h5-11,14-15,26H,2-4,12-13H2,1H3

InChI Key

XSINGSXOBPLZQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)F

Origin of Product

United States

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